molecular formula C16H13N3OS B3880629 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one

1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one

Cat. No. B3880629
M. Wt: 295.4 g/mol
InChI Key: GIDVOYLRWVOXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one, also known as SP-1, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound belongs to the spirooxindole family and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has also been shown to reduce inflammation in various animal models of disease. The compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has been shown to have low toxicity and is well tolerated in animal models. However, one of the limitations of 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one is its poor solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one. One of the areas of interest is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of interest is the identification of the specific signaling pathways that are modulated by 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one. This can help in the development of more targeted therapies for various diseases. Additionally, the potential use of 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one as a diagnostic tool for certain diseases is also an area of interest for future research.
Conclusion:
In conclusion, 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one is a novel compound that has shown promising results in various scientific research applications. The compound has a unique chemical structure and has been shown to modulate various signaling pathways involved in disease. While there are still many unknowns about the mechanism of action of 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one, the potential therapeutic applications of this compound make it an attractive candidate for further research.

Scientific Research Applications

1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in cancer treatment, neurodegenerative disorders, and inflammation. The mechanism of action of 1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways.

properties

IUPAC Name

1'-methyl-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-19-13-10-6-5-9-12(13)16(15(19)20)18-17-14(21-16)11-7-3-2-4-8-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDVOYLRWVOXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one
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1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one
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1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one
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1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one

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